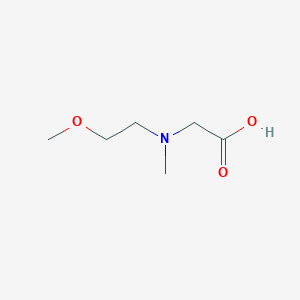

N-(2-Methoxyethyl)-N-methylglycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-methoxyethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(3-4-10-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGZMFWQBDILDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Methoxyethyl)-N-methylglycine, a glycine derivative with potential applications in medicinal chemistry and drug development.[1][2] This document outlines two primary synthetic pathways, including detailed experimental protocols derived from analogous chemical transformations. The guide also presents key chemical data in a structured format for easy reference and comparison. The information herein is intended to support researchers and professionals in the efficient synthesis and utilization of this compound.

Introduction

This compound (CAS No. 915925-21-2) is a tertiary amino acid derivative.[3] Its structure, featuring both a lipophilic methoxyethyl group and a hydrophilic carboxylic acid moiety, makes it an interesting building block for the synthesis of more complex molecules, including peptoids and other peptidomimetics. This guide details two plausible and effective methods for its laboratory-scale synthesis.

Chemical Properties

The key properties of the target compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 915925-21-2 | [3] |

| Molecular Formula | C6H13NO3 | [3] |

| Molecular Weight | 147.17 g/mol | [2] |

| IUPAC Name | 2-(2-methoxyethyl(methyl)amino)acetic acid | [3] |

| Purity (Typical) | ≥97% | [3] |

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Direct N-Alkylation of Sarcosine

This single-step approach involves the direct alkylation of N-methylglycine (sarcosine) with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl chloride or bromide, in the presence of a base.

Caption: Synthetic Route 1: Direct N-Alkylation of Sarcosine.

Route 2: Two-Step Synthesis via Hydroxyethyl Intermediate

This pathway involves an initial reaction to form N-(2-hydroxyethyl)-N-methylglycine, followed by O-methylation of the hydroxyl group to yield the final product.

Caption: Synthetic Route 2: Two-Step Synthesis via O-Methylation.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic routes. Standard laboratory safety procedures should be followed at all times.

Protocol for Route 1: Direct N-Alkylation of Sarcosine

This protocol is based on general procedures for the N-alkylation of amino acids.

3.1.1. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| N-Methylglycine (Sarcosine) | C3H7NO2 | 89.09 | 107-97-1 |

| 2-Bromoethyl methyl ether | C3H7BrO | 138.99 | 6482-24-2 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 |

| Diethyl ether | (C2H5)2O | 74.12 | 60-29-7 |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |

| Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | 7757-82-6 |

3.1.2. Procedure

-

To a stirred solution of N-methylglycine (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF, add 2-bromoethyl methyl ether (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted alkylating agent.

-

Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol for Route 2: Two-Step Synthesis

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-methylglycine

-

Follow the procedure for Route 1, substituting 2-bromoethyl methyl ether with 2-chloroethanol (1.1 eq.).

-

The resulting intermediate, N-(2-hydroxyethyl)-N-methylglycine, can be isolated and purified as described above.[4]

Step 2: O-Methylation of N-(2-Hydroxyethyl)-N-methylglycine

-

Dissolve N-(2-hydroxyethyl)-N-methylglycine (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding water.

-

Follow the extraction and purification steps as outlined in Route 1.

Data Presentation

Reagent Summary

| Route | Key Reagents | Stoichiometry (eq.) |

| 1 | N-Methylglycine | 1.0 |

| 2-Bromoethyl methyl ether | 1.1 | |

| Potassium Carbonate | 2.5 | |

| 2a | N-Methylglycine | 1.0 |

| 2-Chloroethanol | 1.1 | |

| Potassium Carbonate | 2.5 | |

| 2b | N-(2-Hydroxyethyl)-N-methylglycine | 1.0 |

| Sodium Hydride | 1.1 | |

| Methyl Iodide | 1.2 |

Expected Product Characterization

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the N-methyl, N-methylene, O-methyl, and methoxyethyl protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, and the various aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ~148.09 |

| Purity (HPLC) | >95% after purification |

Biological Context and Experimental Workflows

A thorough review of the scientific literature did not reveal any established biological signaling pathways in which this compound is directly implicated. Similarly, specific experimental workflows for its application are not widely documented. Its utility is primarily as a synthetic intermediate in the construction of larger, more complex molecules for various research purposes, including drug discovery.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of this compound. The direct N-alkylation of sarcosine represents a more atom-economical and straightforward approach. The two-step method provides an alternative, particularly if the hydroxyethyl intermediate is readily available. The provided protocols, while based on analogous reactions, should serve as a solid foundation for the successful synthesis of this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Methoxyethyl)-N-methylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxyethyl)-N-methylglycine is a glycine derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and synthetic chemistry. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its predicted acidity constant (pKa), lipophilicity (logP), and aqueous solubility. Due to the limited availability of experimental data for this specific compound, this guide leverages computational prediction methods to provide valuable insights. Furthermore, it outlines detailed experimental protocols for the determination of these properties and proposes a plausible synthetic route.

Introduction

N-substituted glycine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The modification of the nitrogen atom of the glycine backbone allows for the fine-tuning of physicochemical and biological properties. This compound, with its ether and N-methyl functionalities, presents a unique combination of hydrophilicity and lipophilicity, making it an interesting candidate for further investigation. This document serves as a technical resource for professionals requiring a detailed understanding of the fundamental chemical and physical characteristics of this molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. The following table summarizes the basic identifiers and predicted key physicochemical parameters for this compound.

Data Presentation

| Property | Value | Source |

| IUPAC Name | 2-((2-methoxyethyl)(methyl)amino)acetic acid | [1] |

| Synonyms | N-(2-Methoxyethyl)-N-methyl-glycine | [1][2] |

| CAS Number | 915925-21-2 | [1][2] |

| Molecular Formula | C6H13NO3 | [1][2] |

| Molecular Weight | 147.17 g/mol | [1] |

| SMILES | COCCN(C)CC(=O)O | [2] |

| Predicted pKa (Acidic) | 2.15 ± 0.10 | Computational Prediction |

| Predicted pKa (Basic) | 8.90 ± 0.50 | Computational Prediction |

| Predicted logP | -0.58 | Computational Prediction |

| Predicted Aqueous Solubility (logS) | -0.85 | Computational Prediction |

| Predicted Aqueous Solubility (mg/mL) | 141.25 | Computational Prediction |

Note: Predicted values were obtained using publicly available online software and should be confirmed by experimental data.

Proposed Synthesis

A plausible synthetic route for this compound involves the N-alkylation of N-methylglycine (sarcosine). A common method for the synthesis of N-substituted glycine derivatives is the reaction of an amino acid with an alkyl halide in the presence of a base.[3][4]

Reaction Scheme:

N-methylglycine + 1-bromo-2-methoxyethane → this compound

Experimental Protocol:

-

Dissolution: Dissolve N-methylglycine (sarcosine) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the carboxylic acid and the secondary amine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Slowly add 1-bromo-2-methoxyethane to the reaction mixture at room temperature. The reaction may be gently heated to facilitate completion.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, two pKa values are expected, one for the carboxylic acid group and one for the tertiary amine group. Potentiometric titration is a standard method for pKa determination.

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Acidic pKa Titration: Titrate the sample solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

-

Basic pKa Titration: In a separate experiment, titrate a fresh sample solution with the standardized NaOH solution, recording the pH after each incremental addition.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.

Methodology:

-

Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the water-saturated n-octanol phase. Add an equal volume of the n-octanol-saturated water phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely.

-

Phase Separation: Carefully separate the n-octanol and aqueous phases.

-

Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the solution to remove any undissolved particles.

-

Concentration Analysis: Determine the concentration of the dissolved this compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result Expression: Express the aqueous solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Workflow for pKa Determination

Caption: Experimental workflow for determining pKa by potentiometric titration.

Experimental Workflow for logP Determination

Caption: Experimental workflow for determining logP by the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently lacking, the predicted values for pKa, logP, and aqueous solubility offer valuable initial insights for researchers and drug development professionals. The detailed experimental protocols and the proposed synthetic route provide a practical framework for the synthesis and characterization of this compound. Further experimental validation of the predicted properties is crucial for advancing the potential applications of this compound in various scientific disciplines.

References

The Multifaceted Biological Activities of Glycine Derivatives: A Technical Guide for Researchers

Introduction: Glycine, the simplest amino acid, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant interest in drug discovery and development due to their potential therapeutic applications in various domains, including infectious diseases, neurological disorders, inflammation, and oncology. This technical guide provides an in-depth overview of the core biological activities of glycine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their endeavors.

Antimicrobial Activity

Glycine derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. Their mechanisms of action often involve disruption of the microbial cell membrane or interference with essential cellular processes.

Quantitative Antimicrobial Data

The antimicrobial potency of glycine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Glycine | Staphylococcus epidermidis W17 | 100 mg/mL | [1] |

| Glycyl-glycine | Staphylococcus epidermidis W17 | 400 mg/mL | [1] |

| Glycyl-glycine | Proteus mirabilis U15 | 400 mg/mL | [1] |

| Glycine | Klebsiella pneumoniae ATCC 1705 | 0.40 M | [2] |

| Glycine | Escherichia coli | 0.28 - 0.36 M | [2] |

| Gly-Gly based dipeptide (7a) | Staphylococcus aureus | 6.10 mg/mL | [3] |

| Gly-Gly based dipeptide (7ai) | Bacillus subtilis | 7.01 mg/mL | [3] |

| Gly-Gly based dipeptide (7b) | Pseudomonas aeruginosa | 7.42 mg/mL | [3] |

| Gly-Gly based dipeptide (7bi) | Escherichia coli | 6.32 mg/mL | [3] |

| Gly-Gly based dipeptide (7a) | Candida Albicans | 6.90 mg/mL | [3] |

| Gly-Gly based dipeptide (7b) | Aspergillus Niger | 6.48 mg/mL | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test glycine derivative

-

Bacterial or fungal isolates

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: Perform serial two-fold dilutions of the glycine derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density.[2]

Experimental Workflow: Antimicrobial Susceptibility Testing

Anticonvulsant Activity

Certain glycine derivatives have shown promise as anticonvulsant agents, with the ability to suppress seizures in various preclinical models. Their mechanisms of action are thought to involve modulation of inhibitory and excitatory neurotransmission.

Quantitative Anticonvulsant Data

The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose of a drug that produces a therapeutic effect in 50% of the population.

| Study Finding | Animal Model | Seizure Model | Reference |

| Glycine potentiates the anticonvulsant effect of phenobarbital and dilantin. | DBA/2 mice | Audiogenic seizure | [5] |

| Glycine enhances the anticonvulsant potency of diazepam and sodium valproate. | Rats | Pentylenetetrazol (PTZ)-induced seizures | [6] |

| Glycine significantly enhanced the anticonvulsant potency of phenobarbital and carbamazepine. | Rats | Maximal Electroshock (MES) seizures | [4] |

| N-acetyl,N'-benzylglycinamide and Z-glycinamide showed anticonvulsant activity. | Animal models | Not specified | [7] |

Experimental Protocols: In Vivo Anticonvulsant Screening

This model is used to identify compounds that prevent the spread of seizures.[8]

Materials:

-

Electroshock apparatus with corneal electrodes.

-

0.9% saline solution.

-

Test glycine derivative and vehicle.

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory conditions.

-

Drug Administration: Administer the test compound or vehicle to groups of animals (n=5-12 per group) via an appropriate route (e.g., orally).[9][10]

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 60 minutes) for the compound to be absorbed and distributed.[9]

-

Electroshock Application: Apply a maximal electroshock (e.g., 60 Hz, 50 mA for 200 ms in mice) through corneal electrodes.[8][9]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered a positive anticonvulsant effect.[8] The ED50 can be calculated from dose-response data.

This model is used to identify compounds that raise the seizure threshold.[11]

Materials:

-

Male Sprague-Dawley rats.[12]

-

Pentylenetetrazol (PTZ) solution.

-

Test glycine derivative and vehicle.

Procedure:

-

Animal Preparation: Acclimatize the animals.

-

Drug Administration: Administer the test compound or vehicle to groups of animals.

-

Pre-treatment Time: Allow for a pre-determined pre-treatment time.

-

PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (e.g., 50 mg/kg followed by 30 mg/kg after 30 minutes in rats).[12]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures, often using a scoring system (e.g., Racine's scale).[13]

-

Endpoint: The absence of generalized clonic seizures is considered a protective effect. The ED50 can be determined from dose-response studies.

Signaling Pathway: Modulation of Neurotransmission

The anticonvulsant action of some glycine derivatives is believed to be mediated by their interaction with neurotransmitter systems, potentially enhancing inhibitory GABAergic transmission or attenuating excitatory glutamatergic activity.

Anti-inflammatory Activity

Glycine and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of macrophage activity and the inhibition of pro-inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of glycine derivatives are often assessed by their ability to inhibit the production of inflammatory mediators, with results typically presented as IC50 values (the concentration of an inhibitor where the response is reduced by half).

| Compound/Derivative | Cell Line | Inhibited Mediator | IC50 Value | Reference |

| Aqueous extract of Glycine tomentella (AGTa) | RAW 264.7 | α-glucosidase | 188.1 µg/mL | [14] |

| Aqueous extract of Glycine tomentella (AGTa) | RAW 264.7 | Aldose reductase | 126.42 µg/mL | [14] |

| Genistein (bioactive in Glycine species) | RAW 264.7 | α-glucosidase | 20.91 µg/mL | [14] |

| Daidzein (bioactive in Glycine species) | RAW 264.7 | α-glucosidase | 13.69 µg/mL | [14] |

| Genistein (bioactive in Glycine species) | RAW 264.7 | Aldose reductase | 42.52 µg/mL | [14] |

| Daidzein (bioactive in Glycine species) | RAW 264.7 | Aldose reductase | 31.95 µg/mL | [14] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a common method for evaluating the anti-inflammatory potential of glycine derivatives using a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Test glycine derivative

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM until they reach the desired confluence.

-

Cell Seeding: Seed the cells into 96-well or 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the glycine derivative for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production and determine the IC50 values.

Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism of the anti-inflammatory action of glycine involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Anticancer Activity

A growing body of evidence suggests that certain glycine derivatives possess anticancer properties, exhibiting cytotoxicity against various cancer cell lines and interfering with key processes of cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of glycine derivatives is commonly evaluated by determining their IC50 values against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µg/L) | Reference |

| Compound 9f | Prostate (PC-3) | 14.7 ± 1.4 | [15] |

| Compound 9f | Breast (MCF-7) | 16.5 ± 1.2 | [15] |

| Compound 9a | Prostate (PC-3) | 85.5 ± 1.1 | [15] |

| Compound 9a | Breast (MCF-7) | 104.9 ± 0.9 | [15] |

| 2-aminoheptyl glycine | Human foreskin fibroblast (HFF) | ~127 µM (after 48h) | [16] |

| Octyl glycine | Human foreskin fibroblast (HFF) | ~344 µM (after 48h) | [16] |

Experimental Protocols: In Vitro Anticancer Assays

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

Test glycine derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the glycine derivative for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells

-

Test glycine derivative

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the glycine derivative for a desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[17]

-

Staining: Resuspend the fixed cells in a staining buffer containing PI and RNase A.[17]

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cells

-

Test glycine derivative

-

Annexin V-FITC and Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the glycine derivative.

-

Cell Harvesting: Harvest the cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[18]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]

Signaling Pathways in Anticancer Activity

The anticancer effects of glycine derivatives can involve multiple signaling pathways that regulate cell proliferation, survival, and death.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potentiation by glycine of anticonvulsant drugs in maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine potentiates the action of some anticonvulsant drugs in some seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine potentiation of anticonvulsant drugs in pentylenetetrazol seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. archepilepsy.org [archepilepsy.org]

- 14. Antioxidants, anti-inflammatory, and antidiabetic effects of the aqueous extracts from Glycine species and its bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylglycine Compounds: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylglycine, an endogenous amino acid derivative more commonly known as sarcosine, has emerged as a molecule of significant interest in therapeutic research. Exhibiting a unique dual mechanism of action, it functions as both a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity potentiates NMDA receptor-mediated neurotransmission, a pathway implicated in the pathophysiology of several central nervous system disorders. Furthermore, alterations in sarcosine metabolism have been linked to the progression of certain cancers, particularly prostate cancer, highlighting its potential as both a biomarker and a therapeutic target. This technical guide provides an in-depth review of the current evidence for the therapeutic uses of N-methylglycine compounds, with a focus on schizophrenia, major depressive disorder, and prostate cancer. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols for assessing compound activity, and visualizations of the core signaling pathways.

Mechanism of Action

N-methylglycine's therapeutic potential stems primarily from its ability to modulate glutamatergic neurotransmission and its involvement in cellular metabolism.

Neuromodulation via the NMDA Receptor

The leading hypothesis for N-methylglycine's efficacy in neurological disorders is its ability to enhance signaling at the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory.[1] A state of NMDA receptor hypofunction has been proposed as a key contributor to the symptoms of schizophrenia.[2] N-methylglycine potentiates NMDA receptor function through two synergistic mechanisms:

-

Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 is a glial transporter responsible for clearing glycine from the synaptic cleft. As a competitive inhibitor of GlyT1, N-methylglycine increases the synaptic concentration of glycine.[2][3]

-

NMDA Receptor Co-agonism: Glycine is an obligatory co-agonist for the activation of the NMDA receptor, binding to its glycine modulatory site (GMS). N-methylglycine can also act directly as an agonist at this site, further promoting receptor activation in the presence of glutamate.[3]

This dual action leads to an overall enhancement of NMDA receptor-mediated signaling, which is thought to alleviate the negative and cognitive symptoms associated with schizophrenia.

Altered Metabolism in Prostate Cancer

In the context of oncology, N-methylglycine has been identified as a metabolite that is significantly elevated during the progression of prostate cancer (PCa). Its metabolism is closely linked to one-carbon pathways. The core pathway involves two key enzymes:

-

Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine using S-adenosylmethionine (SAM) as a methyl donor. Studies have shown that GNMT expression is often elevated in prostate cancer tissues.

-

Sarcosine Dehydrogenase (SARDH): This enzyme is responsible for the degradation of sarcosine back into glycine. Its expression has been observed to be reduced in prostate tumors.

This enzymatic imbalance—increased synthesis via GNMT and decreased degradation via SARDH—leads to an accumulation of sarcosine in prostate cancer cells. Elevated sarcosine levels have been shown to promote cancer cell invasion and migration, implicating it as a key player in tumor progression.

Clinical Evidence and Quantitative Data

Schizophrenia

N-methylglycine has been most extensively studied as an adjunctive therapy for schizophrenia, with a typical oral dose of 2 g/day . Multiple randomized controlled trials have demonstrated its efficacy in improving negative, positive, and cognitive symptoms.

Table 1: Summary of Key Clinical Trials of Adjunctive N-Methylglycine in Schizophrenia

| Study | N | Duration | Antipsychotic | Primary Outcome Measure | Result (N-Methylglycine vs. Placebo) |

|---|---|---|---|---|---|

| Tsai et al. (2004) | 38 | 6 weeks | Various | PANSS, SANS | Significant improvement in positive, negative, cognitive, and general symptoms. |

| Lane et al. (2005) | 65 | 6 weeks | Risperidone | PANSS, SANS | Sarcosine group showed greater reduction in PANSS total scores (p=0.04) and SANS scores (p=0.007). |

| Lane et al. (2010) | 60 | 6 weeks | Atypicals | PANSS, SANS, GAF, QOL | Superior to placebo on PANSS total (p=0.005), SANS (p=0.021), GAF (p=0.042), and QOL (p=0.025). |

| Strzelecki et al. (2020) | 58 | 6 months | Various | PANSS, CDSS | Significant reduction in PANSS total (-13.2 vs. -2.3, p<0.001) and negative symptoms (-6.7 vs. -0.8, p<0.001). |

PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; GAF: Global Assessment of Functioning; QOL: Quality of Life Scale; CDSS: Calgary Depression Scale for Schizophrenia.

Major Depressive Disorder (MDD)

The rationale for using N-methylglycine in MDD also stems from its role in modulating the glutamatergic system. While research is less extensive than in schizophrenia, preliminary studies suggest potential benefits as an adjunctive therapy.

Table 2: Summary of Clinical Trials of Adjunctive N-Methylglycine in MDD

| Study | N | Duration | Primary Treatment | Primary Outcome Measure | Result (N-Methylglycine vs. Placebo/Comparator) |

|---|---|---|---|---|---|

| Huang et al. (2013) | 40 | 6 weeks | Monotherapy vs. Citalopram | HAM-D, GAF | Sarcosine significantly improved HAM-D scores more than citalopram. Higher and faster remission rates. |

| Padhan et al. (2024) | 60 | 8 weeks | SSRIs | MADRS, CGI | Mean reduction in MADRS score was significantly greater in the sarcosine group (-13.3 vs. -8.7, p=0.003).[4] |

HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI: Clinical Global Impression.

Prostate Cancer Biomarker Data

Studies have quantified sarcosine levels in various biological samples, correlating them with disease state. However, its utility as a standalone diagnostic or prognostic marker remains under investigation, with some conflicting reports in the literature.

Table 3: Quantitative Analysis of Sarcosine in Prostate Cancer

| Study | Sample Type | Comparison Groups | Key Finding |

|---|---|---|---|

| Sreekumar et al. (2009) | Tissue | Benign vs. Localized PCa vs. Metastatic PCa | Sarcosine levels progressively increased with cancer progression. |

| Khan et al. (2013) | Tissue | Benign Adjacent (n=11) vs. Localized PCa (n=11) | Sarcosine levels were significantly elevated in localized PCa (p=0.0006). |

| Khan et al. (2013) | Urine Sediments | Biopsy-Negative vs. Biopsy-Positive PCa | Significantly elevated in PCa with an AUROC of 0.71. |

| Jentzmik et al. (2011) | Tissue | Malignant (n=92) vs. Non-malignant (n=92) | Median sarcosine was ~7% higher in malignant tissue but was not associated with Gleason score or tumor stage. |

AUROC: Area Under the Receiver Operating Characteristic Curve.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of N-methylglycine is characterized by rapid absorption and a short half-life.

Table 4: Pharmacokinetic Parameters of Oral N-Methylglycine in Humans

| Parameter | Value | Study Population |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~1.5 - 2.5 hours | 22 stabilized patients with schizophrenia |

| t½ (Elimination Half-life) | ~1 hour | 22 stabilized patients with schizophrenia |

| Kinetics | Linear | Doses of 2 g/day and 4 g/day |

Data from a preliminary open-label study by Weizman et al. (2015).[5]

Across numerous clinical trials, N-methylglycine has been generally well-tolerated at doses of 2 g/day , with no significant side effects reported compared to placebo.[2] However, one case report noted the emergence of psychomotor agitation in a patient taking 2 g/day of sarcosine concomitantly with citalopram and quetiapine, which resolved upon dose reduction to 1 g/day , suggesting a potential for interaction.[6]

Experimental Protocols

Protocol 1: In Vitro GlyT1 Inhibition Assay (Cell-Based, Non-Radioactive)

This protocol outlines a fluorescence-based method to determine the inhibitory activity of test compounds on GlyT1, suitable for higher-throughput screening. The assay measures changes in membrane potential associated with the electrogenic activity of the transporter.

Workflow Diagram

Methodology

-

Cell Culture: Seed CHO or HEK293 cells stably expressing human GlyT1 into black-walled, clear-bottom 384-well microplates. Culture until cells form a confluent monolayer.

-

Dye Loading: On the day of the assay, remove the culture medium. Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Blue Dye) dissolved in assay buffer (e.g., Hanks' Balanced Salt Solution), according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of N-methylglycine compounds and controls in assay buffer. Transfer the compound dilutions to the cell plate and pre-incubate for 15-30 minutes at room temperature.

-

Transport Initiation: Place the plate into a fluorescence plate reader equipped with a liquid handler (e.g., FLIPR, FlexStation). Initiate the transport reaction by adding a solution of glycine to all wells. The co-transport of Na⁺ and glycine through GlyT1 alters the membrane potential, causing a change in the dye's fluorescence.

-

Data Acquisition: Monitor the fluorescence signal kinetically immediately before and after the addition of glycine.

-

Data Analysis: The rate of fluorescence change is proportional to GlyT1 activity. Calculate the percentage of inhibition for each compound concentration relative to vehicle controls. Fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Quantification of N-Methylglycine in Urine by LC-MS/MS

This protocol provides a robust method for the accurate quantification of N-methylglycine in human urine, employing a stable isotope-labeled internal standard.

Methodology

-

Materials and Reagents:

-

N-methylglycine (Sarcosine) analytical standard

-

N-methylglycine-¹⁵N (Sarcosine-¹⁵N) as internal standard (IS)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine samples

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of Sarcosine (1 mg/mL) and Sarcosine-¹⁵N (1 µg/mL) in water.

-

Generate a standard curve by spiking control urine with Sarcosine stock solution to achieve a concentration range (e.g., 10 ng/mL to 2000 ng/mL).

-

Thaw frozen patient urine samples at room temperature and centrifuge at 13,000 rpm for 10 minutes to pellet particulates.

-

-

Extraction Procedure:

-

In a clean microcentrifuge tube, combine 100 µL of urine supernatant (or standard) with 10 µL of Sarcosine-¹⁵N internal standard solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to achieve separation from isomers like alanine.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a gradient from high organic to high aqueous to retain and elute the polar analytes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions.

-

Sarcosine: e.g., m/z 90.1 → 44.1

-

Sarcosine-¹⁵N (IS): e.g., m/z 91.1 → 45.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the standards using a weighted linear regression.

-

Determine the concentration of N-methylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Future Directions and Conclusion

N-methylglycine (sarcosine) stands as a promising therapeutic compound, particularly as an adjunctive treatment in schizophrenia and potentially major depressive disorder. Its favorable safety profile and clear mechanism of action make it an attractive candidate for further development. Future research should focus on larger, multi-center trials to confirm its efficacy, establish optimal dosing strategies, and explore its potential in patient subgroups, such as those with predominant negative symptoms. The development of novel N-methylglycine derivatives with improved pharmacokinetic properties or enhanced potency could represent a significant advancement in the treatment of disorders associated with NMDA receptor hypofunction. In oncology, while the role of sarcosine as a standalone biomarker for prostate cancer is debated, its clear involvement in the metabolic reprogramming of cancer cells presents an opportunity for the development of therapies targeting the sarcosine synthesis pathway, such as GNMT inhibitors. Continued investigation into these pathways is critical to fully realize the therapeutic potential of N-methylglycine and its related compounds.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficacy and safety of add-on sarcosine in patients with major depressive disorder: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, tolerability and pharmacokinetics of open label sarcosine added on to anti-psychotic treatment in schizophrenia - preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two grams of sarcosine in schizophrenia – is it too much? A potential role of glutamate-serotonin interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Structural Analogs of N-(2-Methoxyethyl)-N-methylglycine as Glycine Transporter 1 (GlyT1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyethyl)-N-methylglycine belongs to the chemical class of N,N-disubstituted glycine (sarcosine) derivatives. This structural scaffold is of significant interest in medicinal chemistry, primarily as a foundation for the development of potent and selective inhibitors of the Glycine Transporter Type 1 (GlyT1). GlyT1 is a crucial protein in the central nervous system (CNS) responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, these compounds increase extracellular glycine concentrations, thereby potentiating the function of N-methyl-D-aspartate (NMDA) receptors, which require glycine as an obligatory co-agonist. This mechanism is a key therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia and other CNS disorders associated with NMDA receptor hypofunction.

This guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Mechanism of Action: GlyT1 Inhibition

Glycine acts as an inhibitory neurotransmitter at its own receptors and as an essential co-agonist at glutamatergic synapses containing NMDA receptors. GlyT1, located on glial cells surrounding these synapses, tightly regulates glycine levels. The inhibition of GlyT1 by N-substituted glycine analogs blocks this reuptake mechanism. The resulting elevation of synaptic glycine enhances NMDA receptor activation, which is believed to alleviate symptoms associated with their hypofunction.

Structure-Activity Relationships (SAR) and Data Presentation

The potency of N,N-disubstituted glycine analogs as GlyT1 inhibitors is highly dependent on the nature of the substituents on the nitrogen atom. Medicinal chemistry campaigns have extensively explored these relationships to optimize potency, selectivity, and pharmacokinetic properties. A key structural motif involves a sarcosine core (N-methylglycine) where the second N-substituent is a larger, often lipophilic, arylalkyl or cycloalkylmethyl group.

The following table summarizes data from a representative series of N-((1-arylcycloalkyl)methyl)-N-methylglycine derivatives, illustrating key SAR insights.

| Compound ID | R (Aryl Group) | Cycloalkyl Ring | GlyT1 IC50 (nM) |

| 1 | Phenyl | Cyclobutyl | 150 |

| 2 | 4-Fluorophenyl | Cyclobutyl | 80 |

| 3 | 4-Chlorophenyl | Cyclobutyl | 65 |

| 4 | 4-Cyanophenyl | Cyclobutyl | 25 |

| 5 | 4-Methoxyphenyl | Cyclobutyl | 210 |

| 6 | 4-Cyanophenyl | Cyclopentyl | 45 |

| 7 | 4-Cyanophenyl | Cyclohexyl | 90 |

| 8 | 3-Chlorophenyl | Cyclobutyl | 110 |

Key SAR Observations:

-

Aryl Substituents: Electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro (Cpd 3) and particularly cyano (Cpd 4), significantly enhance potency compared to the unsubstituted phenyl (Cpd 1) or electron-donating groups like methoxy (Cpd 5).

-

Cycloalkyl Ring Size: For a given aryl substituent (4-cyanophenyl), the cyclobutyl ring (Cpd 4) provides the optimal potency compared to larger rings like cyclopentyl (Cpd 6) and cyclohexyl (Cpd 7). This suggests a specific size and conformational constraint in the binding pocket of the transporter.

-

Positional Isomerism: Moving the substituent on the phenyl ring from the 4-position (Cpd 3) to the 3-position (Cpd 8) results in a decrease in inhibitory activity.

In Silico Modeling of N-(2-Methoxyethyl)-N-methylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-(2-Methoxyethyl)-N-methylglycine, a glycine derivative with potential applications in compound synthesis.[1] Given the limited specific research on this molecule, this document outlines a robust framework for its computational analysis based on established methodologies in drug discovery. We will explore its physicochemical properties, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and investigate its potential interactions with biological targets through molecular docking and molecular dynamics simulations. Drawing parallels from the well-studied N-methylglycine (sarcosine), we hypothesize the N-methyl-D-aspartate (NMDA) receptor as a potential biological target for our modeling studies.[2][3][4] This guide serves as a detailed protocol for researchers seeking to computationally characterize this compound and similar small molecules.

Introduction to this compound

This compound is a small molecule with the chemical formula C6H13NO3 and a molecular weight of 147.17 g/mol .[1][5] It is classified as a glycine derivative and is utilized in the synthesis of other compounds.[1] While specific biological activities have not been extensively documented, its structural similarity to sarcosine, a known co-agonist at the glycine binding site of the NMDA receptor, suggests a potential avenue for investigation.[2][3][4] In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict the molecule's behavior and guide further experimental studies.[6][7][8]

Physicochemical Properties and ADMET Prediction

The initial step in the in silico evaluation of any potential drug candidate is the prediction of its physicochemical properties and ADMET profile.[6][7][9] These parameters are crucial for assessing the molecule's "drug-likeness" and potential for bioavailability and safety.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in the table below. These values are typically calculated using various computational models and algorithms.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 147.17 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred. |

| LogP (Octanol-Water Partition Coefficient) | -1.2 (Estimated) | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |

| Number of Hydrogen Bond Acceptors | 4 | Influences binding affinity and solubility. |

| Rotatable Bonds | 5 | Relates to conformational flexibility and binding entropy. |

In Silico ADMET Prediction

ADMET properties are critical for understanding how a drug is processed by the body.[6][7] Various computational tools and models can predict these properties.

| ADMET Parameter | Predicted Outcome | Implication |

| Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Distribution | Low Blood-Brain Barrier Penetration | May not be suitable for targeting central nervous system disorders. |

| Metabolism | Potential substrate for Cytochrome P450 enzymes | Indicates potential for drug-drug interactions. |

| Excretion | Likely renal excretion | Suggests clearance through the kidneys. |

| Toxicity | Low risk of mutagenicity and carcinogenicity | Favorable preliminary safety profile. |

Experimental Protocols: In Silico Modeling Workflow

This section details the methodologies for the key in silico experiments.

ADMET Prediction Protocol

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Open Babel).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Property Calculation:

-

Utilize a computational ADMET prediction tool (e.g., SwissADME, pkCSM).

-

Input the prepared 3D structure of the ligand.

-

Run the prediction for a comprehensive set of physicochemical and ADMET properties.

-

-

Data Analysis:

-

Compile the predicted data into tables for clear interpretation.

-

Compare the predicted values against established ranges for drug-like molecules (e.g., Lipinski's Rule of Five).

-

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10][11][12]

-

Target and Ligand Preparation:

-

Target: Download the crystal structure of the human NMDA receptor (e.g., from the Protein Data Bank). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges.

-

Ligand: Prepare the 3D structure of this compound as described in the ADMET protocol.

-

-

Grid Generation:

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking poses based on their binding energy and interactions with the receptor's amino acid residues.

-

Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[13][14][15][16][17]

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field for the protein and the ligand (e.g., AMBER, CHARMM).

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to observe the stability of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

These analyses will reveal the stability of the ligand in the binding pocket and the flexibility of the protein.

-

Visualizations

Visual representations are essential for understanding complex biological processes and computational workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Methoxyethyl)-N-methyl-glycine 97% | CAS: 915925-21-2 | AChemBlock [achemblock.com]

- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 8. audreyli.com [audreyli.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 14. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 16. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]

- 17. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology Profile of N-Substituted Glycine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of N-substituted glycine derivatives, a diverse class of compounds with applications ranging from therapeutic agents to industrial chemicals. This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and elucidates known mechanisms of action and toxicity, including relevant signaling pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for various N-substituted glycine derivatives. These values provide a comparative basis for assessing the potential toxicity of these compounds.

Table 1: Acute and Sub-chronic Toxicity Data

| Compound | Derivative Class | Test Species | Route of Administration | Toxicity Endpoint | Value | Citation(s) |

| N-Acetylglycine | N-Acyl | Rat (Sprague-Dawley) | Oral (gavage) | LD50 | > 2000 mg/kg | [1] |

| N-Acetylglycine | N-Acyl | Rat (Sprague-Dawley) | Oral (dietary) | NOAEL (28-day) | Male: 898.9 mg/kg/day, Female: 989.9 mg/kg/day | [1] |

| Sarcosine (N-Methylglycine) | N-Alkyl | Mouse | Oral | LD50 | 2.1 g/kg | [2] |

Table 2: In Vitro Cytotoxicity Data for Aliphatic N-Substituted Glycine Derivatives

| Compound | N-Substituent | Cell Line | Exposure Time | IC50 (µM) | Citation(s) |

| N-Propyl glycine | Propyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| N-Butyl glycine | Butyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| N-sec-Butyl glycine | sec-Butyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| N-tert-Butyl glycine | tert-Butyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| N-Pentyl glycine | Pentyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| N-Isopentyl glycine | Isopentyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| N-tert-Pentyl glycine | tert-Pentyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| N-Hexyl glycine | Hexyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

| 2-Aminoheptyl glycine | 2-Aminoheptyl | Human Foreskin Fibroblast (HFF) | 48 hours | Highest toxicity in the tested range | [3][4][5][6][7] |

| N-Octyl glycine | Octyl | Human Foreskin Fibroblast (HFF) | 48 hours | 127-344 (range for various derivatives) | [3][4][5][6][7] |

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of N-substituted glycine derivatives are mediated by various mechanisms, depending on the nature of the substitution. Key identified mechanisms include interactions with neurotransmitter receptors and direct DNA damage.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptor Signaling by Sarcosine

Sarcosine (N-methylglycine) acts as a co-agonist at the glycine binding site of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[8][9][10] By modulating NMDA receptor activity, sarcosine can influence synaptic plasticity and neuronal excitability. Overstimulation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative conditions. The following diagram illustrates the role of sarcosine in the glutamatergic synapse.

DNA Damage and Repair

Certain N-substituted glycine derivatives, such as N-diazoacetylglycine amide, can induce genotoxicity by causing DNA damage. This damage can trigger cellular DNA repair mechanisms, such as the Base Excision Repair (BER) pathway. If the damage is extensive or the repair is inefficient, it can lead to mutations, chromosomal aberrations, and ultimately cell death. The following diagram outlines the general process of DNA damage and the BER pathway.

Experimental Protocols

This section details the methodologies for key toxicological assays cited in this guide, providing a reference for researchers conducting similar studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human Foreskin Fibroblast (HFF) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Exposure: Cells are treated with various concentrations of the N-substituted glycine derivatives (typically ranging from 100 to 1000 µM) and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 200 µL of an organic solvent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

In Vivo Acute Oral Toxicity Study (as per OECD Guideline 420)

This study provides information on the acute toxic effects of a single oral dose of a substance.[11][12][13][14][15]

-

Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. A sighting study with a small number of animals is first conducted to determine the appropriate starting dose for the main study. The main study uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: The study aims to identify a dose that causes evident toxicity but not mortality, allowing for classification of the substance's acute toxicity.

In Vivo 28-Day Repeated Dose Oral Toxicity Study (as per OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.[16][17][18][19][20]

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley), with both males and females in each dose group, are used.

-

Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 28 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: All animals undergo a full gross necropsy, and selected organs are weighed. Histopathological examination of organs and tissues is performed.

-

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

This test is used to detect genotoxic damage by identifying substances that cause cytogenetic damage resulting in the formation of micronuclei in erythrocytes.[21][22][23][24][25]

-

Test Animals: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Slide Preparation and Analysis: Smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic (immature) erythrocytes.

-

Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.

Conclusion

The toxicological profile of N-substituted glycine derivatives is highly dependent on the specific chemical structure. While some derivatives, such as N-acetylglycine, exhibit low toxicity, others, particularly those with long aliphatic chains or specific reactive groups, can demonstrate significant cytotoxicity or genotoxicity. The primary mechanisms of toxicity identified so far involve modulation of neurotransmitter receptor function and direct DNA damage. The experimental protocols outlined in this guide provide a standardized framework for the toxicological evaluation of novel N-substituted glycine derivatives, which is crucial for their safe development and application in various fields. Further research is warranted to expand the toxicological database for a wider range of these compounds and to further elucidate their mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 12. scribd.com [scribd.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. ecetoc.org [ecetoc.org]

- 21. nucro-technics.com [nucro-technics.com]

- 22. oecd.org [oecd.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. inotiv.com [inotiv.com]

- 25. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Use of N-(2-Methoxyethyl)-N-methylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyethyl)-N-methylglycine is a functionalized N-substituted glycine derivative that serves as a valuable building block in peptide synthesis. Its incorporation into peptide and peptoid structures can significantly modify their physicochemical properties. These application notes provide a comprehensive overview of its use, particularly in addressing challenges associated with peptide aggregation and solubility, common hurdles in the synthesis of "difficult sequences."

N-substituted glycines, the constituent units of peptoids, are known for their ability to disrupt secondary structures like β-sheets, which are often the cause of peptide aggregation during solid-phase peptide synthesis (SPPS). The methoxyethyl moiety in this compound is introduced to enhance the water solubility of the resulting peptide or peptoid. This can be particularly advantageous in the synthesis and purification of hydrophobic or aggregation-prone sequences.

Key Applications and Advantages

-

Enhanced Solubility: The primary application of this compound is to increase the aqueous solubility of peptides and peptoids. This is particularly beneficial for sequences rich in hydrophobic residues that are otherwise difficult to handle and purify.

-

Disruption of Aggregation: Like other N-substituted glycines, it acts as a "structure breaker" by disrupting the hydrogen-bonding patterns that lead to the formation of secondary structures and subsequent aggregation during SPPS.[1] This leads to higher crude purity and overall yield.

-

Synthesis of "Difficult Sequences": By mitigating aggregation, the incorporation of this compound can facilitate the synthesis of long or otherwise challenging peptide sequences that are prone to incomplete coupling and deprotection steps.[2]

-

Peptoid and Peptide-Peptoid Hybrid Synthesis: It can be readily incorporated into peptoid or peptide-peptoid hybrid structures to modulate their conformational properties and improve their drug-like characteristics.

Data Presentation

The following table summarizes the available quantitative data regarding the use of this compound and related N-substituted glycines in peptide synthesis.

| Parameter | Observation | Peptide/Peptoid Sequence | Synthesis Method | Cleavage Conditions | Crude Purity | Reference |

| Solubility Enhancement | Incorporation of N-(2-methoxyethyl)glycine (Nme) residues to increase water solubility. | 15-mer peptoid containing five N-imino glycine residues separated by two Nme residues. | Automated Peptide Synthesizer | 95:5 TFA:H₂O for 10 minutes | 63% | [3] |

| Coupling Efficiency | HCTU and HATU produce peptides of very similar purity in the synthesis of a model "difficult" peptide. | Acyl carrier protein (ACP) fragment (65-74) | Automated SPPS | Not Specified | High Purity | [4] |

| Coupling of N-methyl Amino Acids | PyBroP is effective for coupling hindered N-methyl amino acids where other reagents are inefficient. | General N-methylated peptides | Manual SPPS | Not Specified | Not Specified | [2] |

| Automated Peptoid Synthesis | Microwave-enhanced SPPS of a peptide-peptoid hybrid. | Pro-Glu-(NLeu)-(NPhe)-Gly-(NLys)-NH₂ | CEM Liberty Blue™ Synthesizer | TFA/H₂O/TIS/DODT | 81% | [5][6] |

Experimental Protocols

Synthesis of Fmoc-N-(2-Methoxyethyl)-N-methylglycine-OH (Monomer Method)

General Adapted Protocol for Fmoc-N-(2-Methoxyethyl)-N-methylglycine-OH Synthesis:

This protocol is an adaptation of known methods for similar N-alkylated amino acids and would require optimization.

-

Protection of the Carboxyl Group: The carboxylic acid of this compound is first protected, for example, by esterification (e.g., methyl or benzyl ester).

-

Fmoc Protection of the Amine: The secondary amine is then protected with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃ or DIPEA) in a suitable solvent like dioxane/water or DMF.

-

Deprotection of the Carboxyl Group: The protecting group from the carboxylic acid is then selectively removed to yield the final Fmoc-N-(2-Methoxyethyl)-N-methylglycine-OH.

Solid-Phase Peptide Synthesis (SPPS) - Submonomer Method

The "submonomer" method is a widely used and efficient way to synthesize peptoids and incorporate N-substituted glycines without the need for pre-synthesized protected monomers.[1] This two-step process is repeated for each N-substituted glycine residue.

Manual Protocol for a Single Coupling Cycle:

-